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Compound of Interest

Compound Name: AC220;Quizartinib

Cat. No.: B14112895 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive resource for optimizing the dosage of AC220 (Quizartinib)

in in vivo experimental settings. The information is presented in a question-and-answer format

to directly address common issues and troubleshooting scenarios encountered during

research.

Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for AC220 in in vivo mouse models?

A1: Based on preclinical studies, a common oral dose range for quizartinib in mouse xenograft

models is between 1 mg/kg/day and 10 mg/kg/day.[1][2] Efficacy has been observed in a dose-

dependent manner within this range for inhibiting tumor growth in models using human

leukemia cell lines such as MV4-11.[1][3] Some studies have explored doses as low as 0.3

mg/kg and have still observed significant anti-tumor effects.[3]

Q2: How should AC220 be formulated for oral administration in mice?

A2: While specific formulation details can vary, quizartinib is often administered as an oral

solution or suspension. For clinical trials, it has been supplied as a powder for reconstitution.[4]

[5] For preclinical studies, it is typically dissolved in a vehicle such as 15% Captisol.[6] It is

crucial to ensure the formulation is homogenous and stable for consistent dosing.
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Q3: What are the known on-target and off-target effects of AC220 that might be observed in

vivo?

A3: The primary on-target effect of quizartinib is the potent and selective inhibition of the FLT3

receptor tyrosine kinase, which is crucial for its anti-leukemic activity in FLT3-ITD positive

models.[1][7] However, quizartinib also inhibits other receptor tyrosine kinases, most notably c-

KIT.[1][2][8] This off-target inhibition of c-KIT is a primary contributor to myelosuppression, a

common side effect.[2][8]

Q4: What are the common mechanisms of resistance to AC220 observed in preclinical models?

A4: Resistance to quizartinib can develop through several mechanisms. A primary mechanism

is the acquisition of secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as at

residues D835 or the gatekeeper residue F691.[1][9] Upregulation of other signaling pathways,

such as the MAPK pathway, can also contribute to resistance.[1]

Troubleshooting Guide
Issue 1: Suboptimal anti-tumor efficacy at previously reported "effective" doses.

Question: We are not observing the expected tumor growth inhibition in our xenograft model

despite using a 5 mg/kg daily oral dose of AC220, which has been reported to be effective.

What could be the reason?

Answer: Several factors could contribute to this:

Model-Specific Differences: The sensitivity to quizartinib can vary between different cell

line-derived xenograft (CDX) or patient-derived xenograft (PDX) models. Confirm the FLT3

mutation status of your model, as quizartinib is most potent against FLT3-ITD mutations.[1]

Pharmacokinetics: The bioavailability and metabolism of quizartinib can differ between

mouse strains.[10][11] Consider conducting a pilot pharmacokinetic study to determine the

plasma concentration of AC220 in your specific mouse strain. A single 10 mg/kg oral dose

in mice has been shown to achieve a Cmax of 3.8 μM within 2 hours.[12]

Drug Formulation and Administration: Ensure the drug is completely dissolved or

suspended in the vehicle and that the oral gavage technique is consistent and accurate.
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Inconsistent administration can lead to variable drug exposure.

Resistance Mechanisms: Your tumor model may have intrinsic resistance mechanisms or

may have developed resistance during the experiment.[1][9]

Issue 2: Severe toxicity, such as significant weight loss or mortality, is observed at the intended

therapeutic dose.

Question: Our mice are experiencing severe weight loss (>15%) and some have died after a

week of daily dosing with 10 mg/kg AC220. How can we mitigate this toxicity?

Answer: This level of toxicity suggests that 10 mg/kg may be above the Maximum Tolerated

Dose (MTD) in your specific experimental setup.

Dose Reduction: The most straightforward approach is to reduce the dose. Try a dose de-

escalation study, for example, testing 7.5 mg/kg, 5 mg/kg, and 2.5 mg/kg to find a dose

that is both tolerable and efficacious.

Intermittent Dosing: Consider an intermittent dosing schedule, such as 5 days on/2 days

off, which can sometimes reduce cumulative toxicity while maintaining anti-tumor activity.

Toxicity Monitoring: Implement a robust monitoring plan that includes daily body weight

measurements, clinical observations (e.g., posture, activity, fur condition), and regular

blood counts to monitor for myelosuppression.[2]

Supportive Care: Provide supportive care such as supplemental nutrition and hydration to

help the animals tolerate the treatment.

Issue 3: High variability in tumor response among animals in the same treatment group.

Question: We are observing a wide range of tumor responses to AC220 within the same

treatment group, making the data difficult to interpret. What could be causing this variability?

Answer: High variability can stem from several sources:

Inconsistent Dosing: As mentioned, ensure your formulation is homogenous and your

administration technique is consistent.
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Tumor Heterogeneity: If you are using a PDX model, inherent heterogeneity in the patient

tumor sample can lead to variable responses. For CDX models, ensure the cell line is not

of a high passage number, which can lead to genetic drift.

Animal Health Status: Ensure all animals are of similar age, weight, and health status at

the start of the experiment. Underlying health issues can affect drug metabolism and

overall tolerance.

Tumor Implantation Site and Size: Inconsistent tumor implantation technique can lead to

variations in tumor vascularization and growth rate. Start treatment when tumors have

reached a consistent size across all animals.

Quantitative Data Summary
Table 1: In Vivo Efficacy of AC220 (Quizartinib) in Mouse Xenograft Models

Cell Line Mouse Strain
Dose (mg/kg,
oral, daily)

Outcome Reference

MV4-11 NOD/SCID 0.3 - 10

Dose-dependent

inhibition of

tumor growth

[3]

MV4-11 Not Specified 1 - 10

Marked, dose-

dependent

inhibition of

tumor growth

[1]

MV4-11 Not Specified 10
Eradication of

tumors
[13]

MOLM-13 NSG 10

Inhibition of

leukemia cell

infiltration in

bone marrow

and spleen

[14]

Table 2: Preclinical Toxicity Data for AC220 (Quizartinib)
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Species Study Duration

NOAEL (No
Observed
Adverse Effect
Level)
(mg/kg/day)

Toxic Findings
at Higher
Doses

Reference

Rat 13 weeks 3

Decreased

hematology

parameters,

increased liver

enzymes,

changes in bone

marrow and

lymphoid organs

[1]

Dog 13 weeks 5

Decreased

hematology

parameters,

increased liver

enzymes,

changes in bone

marrow and

lymphoid organs

[1]

Monkey 13 weeks 3

Decreased

hematology

parameters,

increased liver

enzymes,

changes in bone

marrow and

lymphoid organs

[1]

Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of AC220 in Mice
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Animal Model: Select the appropriate mouse strain (e.g., NOD/SCID, NSG, or the strain

used for your efficacy model). Use a sufficient number of animals per group (e.g., n=3-5).

Dose Selection: Based on existing literature, start with a dose range of 5 mg/kg to 20 mg/kg,

administered orally once daily. Include a vehicle control group.

Drug Formulation: Prepare AC220 in a suitable vehicle (e.g., 15% Captisol in water). Ensure

the solution/suspension is homogenous.

Administration: Administer the drug or vehicle via oral gavage daily for a predetermined

period (e.g., 14-28 days).

Monitoring:

Record body weight daily. The MTD is often defined as the dose that causes no more than

a 10-15% mean body weight loss and no treatment-related deaths.

Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, hunched

posture).

At the end of the study, collect blood for complete blood count (CBC) to assess

myelosuppression.

Perform gross necropsy and consider histopathological analysis of key organs (e.g., liver,

bone marrow, spleen).

Data Analysis: Determine the highest dose that meets the criteria for tolerability. This will be

your MTD for subsequent efficacy studies.

Protocol 2: In Vivo Efficacy Study of AC220 in a Leukemia Xenograft Model

Cell Culture and Implantation: Culture human leukemia cells (e.g., MV4-11, MOLM-13) under

standard conditions. Implant the cells subcutaneously or intravenously into

immunocompromised mice.

Tumor Growth Monitoring: For subcutaneous models, measure tumor volume regularly (e.g.,

2-3 times per week) using calipers. For disseminated leukemia models, monitor for signs of
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disease progression (e.g., weight loss, hind limb paralysis) and assess tumor burden in

relevant organs (e.g., bone marrow, spleen) at the end of the study.

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³) or at a

specific time point post-intravenous injection, randomize the animals into treatment groups

(vehicle control and different doses of AC220).

Drug Administration: Administer AC220 or vehicle orally at the predetermined doses and

schedule.

Efficacy Endpoints:

Primary endpoint: Tumor growth inhibition or prolongation of survival.

Secondary endpoints: Body weight, clinical observations, and potentially

pharmacodynamic markers (e.g., inhibition of FLT3 phosphorylation in tumor tissue).

Data Analysis: Compare tumor growth curves or survival curves between the treatment and

control groups using appropriate statistical methods.

Visualizations
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Caption: FLT3 signaling pathway and the inhibitory action of AC220.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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